(2-Bromo-5-(bromomethyl)phenyl)methanol
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Overview
Description
(2-Bromo-5-(bromomethyl)phenyl)methanol is an organic compound with the molecular formula C8H8Br2O It is a brominated derivative of benzyl alcohol, characterized by the presence of two bromine atoms attached to the benzene ring and the methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-(bromomethyl)phenyl)methanol typically involves the bromination of benzyl alcohol derivatives. One common method is the bromination of 2-methylbenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, but on a larger scale. The process would require careful control of reaction parameters, such as temperature, concentration, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-(bromomethyl)phenyl)methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in solvents such as ethanol or water at elevated temperatures.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl alcohols or ethers.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or toluene derivatives.
Scientific Research Applications
(2-Bromo-5-(bromomethyl)phenyl)methanol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in studies of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of (2-Bromo-5-(bromomethyl)phenyl)methanol involves its interaction with various molecular targets:
Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the benzyl carbon.
Oxidation and Reduction: The methanol group undergoes redox reactions, altering the oxidation state of the compound.
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
2-Bromo-5-methylbenzyl Alcohol: Similar structure but with a methyl group instead of a bromomethyl group.
5-Bromo-2-methoxybenzyl Alcohol: Contains a methoxy group, altering its reactivity and applications.
Uniqueness
(2-Bromo-5-(bromomethyl)phenyl)methanol is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H8Br2O |
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Molecular Weight |
279.96 g/mol |
IUPAC Name |
[2-bromo-5-(bromomethyl)phenyl]methanol |
InChI |
InChI=1S/C8H8Br2O/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,11H,4-5H2 |
InChI Key |
SIPQSSKOISEYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)CO)Br |
Origin of Product |
United States |
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